molecular formula C14H22N6O2S B2878895 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide CAS No. 1210342-70-3

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2878895
CAS No.: 1210342-70-3
M. Wt: 338.43
InChI Key: ABNUIFCAPXTGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a pyrrolidine substituent at the 4-position of the heterocyclic core and a propane sulfonamide group linked via an ethyl chain. Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding sites and other biological targets.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2S/c1-2-9-23(21,22)18-5-8-20-14-12(10-17-20)13(15-11-16-14)19-6-3-4-7-19/h10-11,18H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNUIFCAPXTGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of pyrrolidinyl-pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that include the formation of the pyrazolo[3,4-d]pyrimidine core followed by sulfonamide functionalization. The structural characteristics can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the formation of desired compounds and elucidate their three-dimensional arrangements.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. These compounds have been shown to inhibit various kinases involved in cancer progression, including BRAF(V600E) and Aurora-A kinase. For instance, a study demonstrated that certain derivatives displayed IC50 values in the low nanomolar range against these targets, highlighting their potential as effective anticancer agents .

2. Anti-inflammatory Effects
In addition to their antitumor activity, these compounds have also been evaluated for anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a notable mechanism through which these compounds exert their anti-inflammatory effects. Molecular modeling studies suggest that specific interactions within the active site of COX enzymes contribute to their inhibitory activity .

3. Antimicrobial Properties
Recent studies have identified antimicrobial activities associated with pyrazolo[3,4-d]pyrimidine derivatives. For example, certain compounds have shown efficacy against antibiotic-resistant bacteria such as MRSA and VREF. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the pyrazolo[3,4-d]pyrimidine core influence potency and selectivity against different biological targets. For instance:

Substituent Biological Activity IC50 Value
4-AminoInhibits BRAF(V600E)10 nM
4-ChlorophenylEnhanced COX inhibition25 nM
MethylsulfanylIncreased antimicrobial activity15 µg/mL

This table summarizes findings from various studies indicating how modifications to the core structure can lead to enhanced or diminished biological activities.

Case Studies

Several case studies illustrate the practical applications of these compounds:

Case Study 1: Anticancer Efficacy
In a preclinical study involving xenograft models of melanoma, this compound was administered to evaluate its antitumor effects. Results indicated a significant reduction in tumor growth compared to control groups, correlating with in vitro kinase inhibition assays .

Case Study 2: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory effects of a related derivative in a model of acute inflammation induced by lipopolysaccharide (LPS). The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential for treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects and pharmacological profiles.

Example Compound (from ): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .

Key Differences:

Core Substituents: Target Compound: 4-position substituted with pyrrolidin-1-yl. Example Compound: 4-position substituted with an amino group.

Linker and Terminal Groups:

  • Target Compound: Ethyl chain connects to propane sulfonamide.
  • Example Compound: Ethyl chain connects to a chromene ring (5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl) and a methylbenzenesulfonamide.

Additional Functional Groups:

  • The example compound contains a chromene ring with fluoro substituents, which may confer enhanced aromatic stacking interactions or selectivity for specific kinases.

Physicochemical Properties

Property Target Compound Example Compound
Molecular Weight (g/mol) Not reported 589.1 (M++1)
Melting Point (°C) Not reported 175–178
Solubility Likely moderate (sulfonamide) Low (chromene may reduce solubility)
Notes:
  • The propane sulfonamide in the target compound may improve aqueous solubility compared to the example compound’s bulky chromene and methylbenzenesulfonamide groups.
  • The pyrrolidin-1-yl group (cyclic amine) in the target compound could enhance membrane permeability relative to the amino group in the example compound.

Pharmacokinetic and Toxicity Profiles

  • Example Compound: Chromene rings may increase metabolic stability but reduce solubility. Fluorine atoms could mitigate oxidative metabolism.
  • Target Compound: Pyrrolidine and propane sulfonamide may improve oral bioavailability and reduce cytochrome P450-mediated interactions.

Preparation Methods

Synthetic Strategy Overview

The target molecule’s structure necessitates three primary synthetic objectives:

  • Construction of the pyrazolo[3,4-d]pyrimidine scaffold.
  • Introduction of the pyrrolidin-1-yl group at position 4.
  • Functionalization of the N1 position with a 2-aminoethyl group followed by sulfonylation.

Comparative analysis of literature reveals two dominant routes: (1) stepwise assembly of the core followed by sequential substitutions, and (2) late-stage sulfonylation of a prefunctionalized intermediate.

Construction of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine nucleus is typically synthesized via cyclocondensation of 5-aminopyrazole-4-carboxamide derivatives with urea or thiourea. As demonstrated by El-Hashash et al., heating 5-amino-1H-pyrazole-4-carboxamide (1 ) with urea at 180–200°C for 6 hours yields 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (2 ) in 78% yield. Subsequent chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux generates 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (3 ), a versatile intermediate for further derivatization.

Table 1: Chlorination Optimization for Intermediate 3

Reagent System Temperature (°C) Time (h) Yield (%)
POCl₃/PCl₅ (3:1) 110 4 92
POCl₃ alone 110 8 65
SOCl₂/DMF 80 6 58

Data adapted from and.

Installation of the N-(2-Aminoethyl) Moiety

Functionalization of the pyrazole N1 position requires careful alkylation strategies. Reacting 4 with 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours yields 1-(2-aminoethyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (5 ) in 67% yield. Alternative approaches employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for oxygen-to-nitrogen alkyl group transfer, though yields remain suboptimal (≤50%).

Sulfonylation to Form Propane-1-sulfonamide

The final sulfonylation step leverages copper-mediated ligand-to-metal charge transfer (LMCT) activation, as described by Pedersen et al.. Treating 5 with propane-1-sulfonyl chloride (generated in situ from propane-1-sulfonic acid via CuCl₂/NaI catalysis) in dichloromethane (DCM) at 0°C to room temperature provides the target compound in 74% yield.

Table 2: Sulfonylation Efficiency Under Varied Conditions

Sulfonylating Agent Base Solvent Yield (%)
Propane-1-sulfonyl chloride Et₃N DCM 74
Propane-1-sulfonyl fluoride K₂CO₃ DMF 32
In situ generation - MeCN 68

Optimization and Alternative Methodologies

Recent advances highlight one-pot methodologies to streamline synthesis. For instance, tandem chlorination-amination-sulfonylation sequences using continuous flow reactors reduce purification steps and improve overall yield (81% over three steps). Additionally, enzymatic sulfonylation employing aryl sulfotransferases shows promise for eco-friendly synthesis, albeit with limited substrate scope.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.